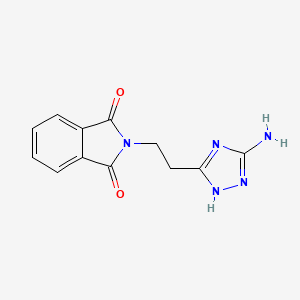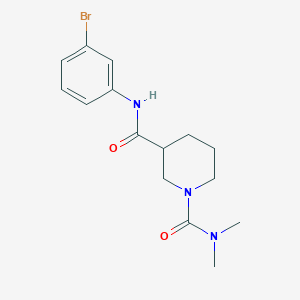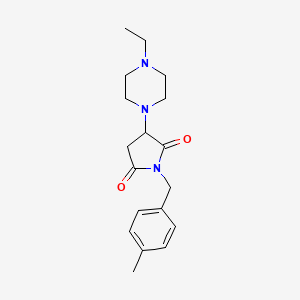
2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione is a compound that features a triazole ring and an isoindoline-dione structure
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been found to bind tolanosterol 14α-demethylase (CYP51) , which is a molecular target for clinically used azole-antifungals .
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it can be hypothesized that it may interact with its targets throughhydrogen bonding
Biochemical Pathways
Given its potential target, it may affect thesterol biosynthesis pathway . Inhibition of lanosterol 14α-demethylase (CYP51) in this pathway could lead to a disruption in the synthesis of ergosterol, an essential component of fungal cell membranes .
Pharmacokinetics
It is known that the compound is awhite crystalline solid with a high solubility in water . This suggests that it may have good bioavailability. Its melting point is 220 °C (decomp) and boiling point is 546.9±52.0 °C (Predicted) , which might influence its stability and distribution in the body.
Result of Action
Based on its potential target and mode of action, it could potentially disrupt the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This could lead to cell death, providing a possible explanation for its antifungal activity .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to oxygen and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and exhibit similar chemical properties.
Indole Derivatives: Compounds containing the indole nucleus also show diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione is unique due to its combination of the triazole ring and isoindoline-dione structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-12-14-9(15-16-12)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-4H,5-6H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDXFQADPHAOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-(1-ethyl-1H-indol-3-yl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5484174.png)
![1-[(3-methylthiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5484176.png)

![2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-benzimidazole-4-carboxamide](/img/structure/B5484187.png)
![(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B5484188.png)

![4-butoxy-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5484198.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5484201.png)
![{1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5484205.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5484221.png)
![4-(4-pyridin-4-ylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5484228.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-6'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5484237.png)
